molecular formula C15H11ClF4N2O2 B13436180 [2-Chloro-3-fluoro-4-(trifluoromethyl)phenyl](3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone

[2-Chloro-3-fluoro-4-(trifluoromethyl)phenyl](3-cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B13436180
M. Wt: 362.70 g/mol
InChI Key: UUJMKTBDFORBHK-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone involves multiple steps. One common method includes the following steps:

    Formation of the Phenyl Ring: The phenyl ring with chloro, fluoro, and trifluoromethyl substituents can be synthesized through electrophilic aromatic substitution reactions. For example, starting with a chlorobenzene derivative, fluorination and trifluoromethylation can be achieved using reagents like Selectfluor and trifluoromethyl iodide.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The cyclopropyl and methyl groups can be introduced through alkylation reactions.

    Coupling Reaction: The final step involves coupling the phenyl and pyrazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyrazole ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and pyrazole-containing compounds on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoro-3-(trifluoromethyl)phenylmethanone
  • 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylethanone

Uniqueness

The unique combination of chloro, fluoro, and trifluoromethyl groups on the phenyl ring, along with the pyrazole moiety, gives this compound distinct chemical and biological properties. These substituents can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H11ClF4N2O2

Molecular Weight

362.70 g/mol

IUPAC Name

4-[2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl]-5-cyclopropyl-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H11ClF4N2O2/c1-22-14(24)9(12(21-22)6-2-3-6)13(23)7-4-5-8(15(18,19)20)11(17)10(7)16/h4-6,21H,2-3H2,1H3

InChI Key

UUJMKTBDFORBHK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(N1)C2CC2)C(=O)C3=C(C(=C(C=C3)C(F)(F)F)F)Cl

Origin of Product

United States

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